N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE
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Overview
Description
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a benzothieno pyrimidine core, and a propanamide group
Preparation Methods
The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the benzothieno pyrimidine core: This involves the reaction of thiophene derivatives with appropriate amines and aldehydes under controlled conditions.
Coupling of the cyclohexene and benzothieno pyrimidine units: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the propanamide group: This can be achieved through amidation reactions using appropriate amines and acyl chlorides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, using reagents such as halogens or alkylating agents.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Scientific Research Applications
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand for binding studies.
Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANAMIDE can be compared with similar compounds such as:
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- [2-(3-cyclohexen-1-yl)ethyl]trimethoxysilane
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the cyclohexene ring, benzothieno pyrimidine core, and propanamide group in N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-(4-OXO-3,4,5,6,7,8-HEXAHYDRO1
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-18(22-13-12-14-6-2-1-3-7-14)11-10-17-23-20(26)19-15-8-4-5-9-16(15)27-21(19)24-17/h6H,1-5,7-13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQHJZVLYJJPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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